DNA-PK Inhibition Potency: Aldehyde IC60211 (IC₅₀ 400 nM) vs. Methyl Ketone IC86621 (IC₅₀ 120 nM) – Direct Head-to-Head from the Originator Study
In the seminal study by Kashishian et al. (2003) that established the arylmorpholine DNA-PK inhibitor class, the target compound IC60211 (2-hydroxy-4-morpholin-4-yl-benzaldehyde) was the initial library hit and directly compared to its optimized methyl ketone derivative IC86621 in the same assay system. IC60211 inhibited DNA-PK-dependent phosphorylation of a p53 peptide substrate with an IC₅₀ of 400 nM, whereas IC86621 achieved an IC₅₀ of 120 nM in the identical assay [1]. This 3.3-fold potency difference is explicitly attributed to the aldehyde-to-methyl-ketone structural modification and is documented in Table 1 of the primary paper alongside five additional arylmorpholine analogs [1].
| Evidence Dimension | DNA-PK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 400 nM (0.40 µM) |
| Comparator Or Baseline | IC86621 (DNA-PK Inhibitor III, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone): IC₅₀ = 120 nM (0.12 µM) |
| Quantified Difference | 3.3-fold lower potency for the aldehyde vs. methyl ketone analog |
| Conditions | DNA-PK-dependent phosphorylation of p53 peptide substrate; cell-free enzymatic assay; ICOS Corporation small-molecule library screen |
Why This Matters
Researchers who require a less potent but more derivatizable DNA-PK inhibitor scaffold (aldehyde handle for Schiff base, oxime, or hydrazone conjugation) should select IC60211; those needing maximal DNA-PK potency should select IC86621.
- [1] Kashishian A, Douangpanya H, Clark D, Schlachter ST, Eary CT, Schiro JG, Huang H, Burgess LE, Kesicki EA, Halbrook J. DNA-dependent protein kinase inhibitors as drug candidates for the treatment of cancer. Mol Cancer Ther. 2003;2(12):1257–1264. Table 1; IC60211 (2-hydroxy-4-morpholin-4-yl-benzaldehyde) IC₅₀ = 400 nM. PMID: 14707266. View Source
